Cas no 11032-41-0 (Ergotoxine, dihydro-)

Ergotoxine, dihydro- structure
Ergotoxine, dihydro- structure
Product Name:Ergotoxine, dihydro-
CAS No:11032-41-0
MF:C34H41N5O8S
MW:679.783047437668
CID:151003
PubChem ID:6420006
Update Time:2025-04-19

Ergotoxine, dihydro- Chemical and Physical Properties

Names and Identifiers

    • Ergotoxine, dihydro-
    • DIHYDROERGOTAMINE
    • Dihydroergotamine Methanesulfonate Salt
    • 8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine,ergotoxine deriv.
    • 9,10-Dihydroergotoxine
    • Co-dergocrine
    • DCCK
    • DHETX
    • Dihydroergotoxin
    • Dihydroergotoxine
    • Indolo[4,3-fg]quinoline, ergotoxine deriv.
    • dihydro-ergotoxin
    • DIHYDROERGOTAMINE MESYLATE
    • Ergotoxine, dihydro- (8CI, 9CI)
    • DIHYDROERGOTAMINE METHANESULFONATE
    • F85120
    • MLS002207048
    • 910882-42-7
    • 11032-41-0
    • HMS3886K22
    • EN300-122619
    • 6190-39-2
    • Dihydroergotamine for peak identification, European Pharmacopoeia (EP) Reference Standard
    • MFCD00058615
    • (6aR,9R)-N-((2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide methanesulfonate
    • Dihydroergotamine mesylate, United States Pharmacopeia (USP) Reference Standard
    • (6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
    • SMR001230668
    • D2633
    • Dihydroergotamine for peak identification
    • (4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(15),9,12(16),13-tetraene-4-carboxamide; methanesulfonic acid
    • Prestwick_746
    • Q16633838
    • SCHEMBL40844
    • (6aR,9R)-N-((2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
    • MLS002153175
    • CHEMBL1396675
    • Dihydroergotamine mesilate, European Pharmacopoeia (EP) Reference Standard
    • Dihydroergotamine methanesulfonate salt, powder
    • MFCD05618219
    • HMS2231H03
    • Dihydro Ergotamine Mesylate
    • (6aR,9R)-N-((2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide methanesulfonate
    • Inchi: 1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1
    • InChI Key: ADYPXRFPBQGGAH-WVVAGBSPSA-N
    • SMILES: S(C)(=O)(=O)O.O1[C@](C)(C(N2[C@@H](CC3C=CC=CC=3)C(N3CCC[C@H]3[C@]12O)=O)=O)NC([C@H]1CN(C)[C@@H]2CC3=CNC4=CC=CC(=C34)C2C1)=O

Computed Properties

  • Exact Mass: 679.26783
  • Monoisotopic Mass: 679.268
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 4
  • Complexity: 1260
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 7
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 181A^2

Experimental Properties

  • Color/Form: powder
  • Melting Point: 232°C
  • Boiling Point: 1001.8°C at 760 mmHg
  • Flash Point: 559.7°C
  • Refractive Index: -20 ° (C=0.25, JP Method)
  • Solubility: methanol: 21 mg/mL
  • PSA: 172.58
  • LogP: 2.87050

Ergotoxine, dihydro- Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: 36
  • RTECS:KE7920000
  • Hazardous Material Identification: Xn
  • Risk Phrases:20/21/22
  • Safety Term:A poison by subcutaneous route. When heated to decomposition it emits acrid smoke and irritating vapors.
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd